molecular formula C14H11ClFN3O B2588280 N-(4-Chloro-2-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2415564-44-0

N-(4-Chloro-2-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No.: B2588280
CAS No.: 2415564-44-0
M. Wt: 291.71
InChI Key: DKIPDABRKXSJEC-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide is a chemical compound with a complex structure that includes a pyrimidine ring, a cyclopropyl group, and a substituted phenyl group

Preparation Methods

The synthesis of N-(4-Chloro-2-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.

    Substitution on the phenyl ring: The chloro and fluoro substituents are introduced through halogenation reactions.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-Chloro-2-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other groups using appropriate reagents.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Chloro-2-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Chloro-2-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-Chloro-2-fluorophenyl)cyclopropanecarboxamide: This compound has a similar structure but lacks the pyrimidine ring.

    4-(2,4-Dichlorophenoxy)butyric acid: Another compound with halogenated phenyl groups, but with different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O/c15-9-3-4-11(10(16)5-9)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIPDABRKXSJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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